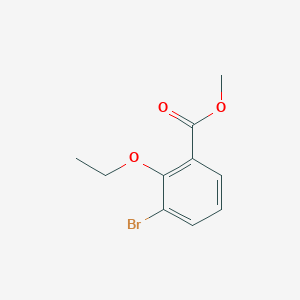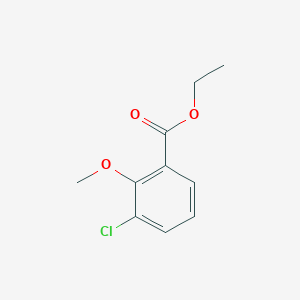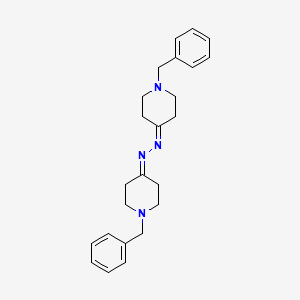
1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine, also known as BBP, is an organic compound that is used in various scientific research applications. It is a highly reactive compound with a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. BBP is a versatile reagent used in many areas of research, including drug synthesis, materials science, and polymer chemistry. BBP is also used in the synthesis of peptides, peptidomimetics, and other bioactive molecules.
Applications De Recherche Scientifique
Synthesis and Spectroscopy
1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine and its derivatives are explored in the field of synthetic organic chemistry for their potential in creating complex molecular structures. For instance, the synthesis, spectroscopy, and electrochemistry of bisdinitriles and metallophthalocyanines derived from similar hydrazine compounds demonstrate their versatility in organic synthesis. These compounds facilitate solubility in polar organic solvents and show interesting properties when interacting with metal ions, indicating potential applications in materials science and sensor technology (Güzel, Güney, & Kandaz, 2015).
Molecular Geometry and Electronic Properties
Studies on substituted piperidine phenyl hydrazines, closely related to 1,2-bis(1-benzylpiperidin-4-ylidene)hydrazine, using density functional theory (DFT), highlight their intriguing electronic properties. These properties include frontier orbital energies, band gap energies, and non-linear optical properties, suggesting applications in electronic and photonic devices (Kumar, Rajesh, Dharsini, & Inban, 2020).
Antioxidant and Biological Activity
Derivatives of hydrazine, including those structurally related to 1,2-bis(1-benzylpiperidin-4-ylidene)hydrazine, have been studied for their biological activities. These activities encompass anticancer, antibacterial, antifungal, anticonvulsant, and antioxidant properties. Specifically, the synthesis, structural analysis, and antioxidant activity of Schiff base derivatives demonstrate significant biological potential, offering insights into their use in developing new therapeutic agents (Tayade et al., 2022).
Liquid Crystal and Material Science
The development of hydrophobic azines and their application as liquid crystalline materials showcase the potential of 1,2-bis(1-benzylpiperidin-4-ylidene)hydrazine derivatives in material science. These studies involve the efficient synthesis of azines that display liquid crystal properties, indicating their utility in the fabrication of displays and electronic devices (Hammood et al., 2017).
Supramolecular Chemistry
Research into supramolecular complexes incorporating benzophenone suggests the use of hydrazine derivatives in constructing sophisticated molecular architectures. These structures are characterized by X-ray diffraction and are investigated for their potential applications in catalysis, drug delivery, and the development of nanomaterials (Ma & Coppens, 2004).
Propriétés
IUPAC Name |
1-benzyl-N-[(1-benzylpiperidin-4-ylidene)amino]piperidin-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4/c1-3-7-21(8-4-1)19-27-15-11-23(12-16-27)25-26-24-13-17-28(18-14-24)20-22-9-5-2-6-10-22/h1-10H,11-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHXNNSUUUOGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NN=C2CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-bis(1-Benzylpiperidin-4-ylidene)hydrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6338668.png)

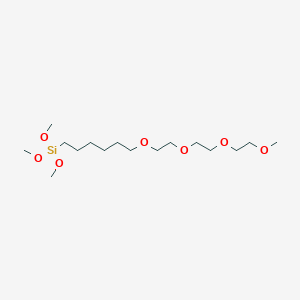

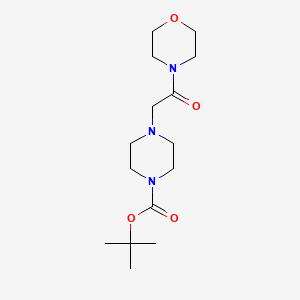


![4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6338699.png)
